1-(3-Morpholinopyrazin-2-yl)-1H-imidazole-4-carboxylic acid
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Overview
Description
1-(3-Morpholinopyrazin-2-yl)-1H-imidazole-4-carboxylic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a morpholine ring fused with a pyrazine ring, which is further connected to an imidazole ring bearing a carboxylic acid group. The intricate arrangement of these functional groups endows the compound with distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Morpholinopyrazin-2-yl)-1H-imidazole-4-carboxylic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the morpholinopyrazine intermediate, which is then subjected to further functionalization to introduce the imidazole ring and the carboxylic acid group. Key steps in the synthesis may include:
Nucleophilic substitution: reactions to introduce the morpholine ring.
Cyclization: reactions to form the pyrazine and imidazole rings.
Oxidation: or reactions to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.
Chemical Reactions Analysis
Types of Reactions
1-(3-Morpholinopyrazin-2-yl)-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxylic acid to an alcohol.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
1-(3-Morpholinopyrazin-2-yl)-1H-imidazole-4-carboxylic acid has found applications in several scientific domains:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism by which 1-(3-Morpholinopyrazin-2-yl)-1H-imidazole-4-carboxylic acid exerts its effects is often related to its ability to interact with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. For instance, the imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their function. The morpholine and pyrazine rings may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(3-Piperidinopyrazin-2-yl)-1H-imidazole-4-carboxylic acid: Similar structure but with a piperidine ring instead of morpholine.
1-(3-Morpholinopyridin-2-yl)-1H-imidazole-4-carboxylic acid: Contains a pyridine ring instead of pyrazine.
1-(3-Morpholinopyrazin-2-yl)-1H-imidazole-5-carboxylic acid: Differing position of the carboxylic acid group.
Uniqueness
1-(3-Morpholinopyrazin-2-yl)-1H-imidazole-4-carboxylic acid stands out due to the specific arrangement of its functional groups, which imparts unique chemical reactivity and biological activity. The combination of morpholine, pyrazine, and imidazole rings in a single molecule is relatively rare, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H13N5O3 |
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Molecular Weight |
275.26 g/mol |
IUPAC Name |
1-(3-morpholin-4-ylpyrazin-2-yl)imidazole-4-carboxylic acid |
InChI |
InChI=1S/C12H13N5O3/c18-12(19)9-7-17(8-15-9)11-10(13-1-2-14-11)16-3-5-20-6-4-16/h1-2,7-8H,3-6H2,(H,18,19) |
InChI Key |
NVNWNNARBSQKFB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC=CN=C2N3C=C(N=C3)C(=O)O |
Origin of Product |
United States |
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